2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)aceticacid
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Overview
Description
2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring, a benzyloxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid typically involves multiple steps. One common approach is the reaction of pyrrolidine derivatives with benzyloxyacetyl chloride under basic conditions to form the intermediate, which is then further reacted with acetic acid derivatives to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzyloxy moiety can be reduced to alcohols.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)acetic acid: Lacks the benzyloxy group, making it less hydrophobic and potentially less active in certain biological contexts.
(S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid: Contains a Boc-protected amino group, which can be deprotected to yield a free amine for further functionalization.
Uniqueness
2-(3-((2-(Benzyloxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its combination of a benzyloxy group and a pyrrolidine ring, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-[3-[(2-oxo-2-phenylmethoxyethyl)amino]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)10-17-7-6-13(9-17)16-8-15(20)21-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19) |
InChI Key |
SRQGHOTXMVNTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NCC(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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